5,5a,6,10b-Tetrahydroindeno[2,1-b]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13N |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5,5a,6,10b-tetrahydroindeno[2,1-b]indole |
InChI |
InChI=1S/C15H13N/c1-2-6-11-10(5-1)9-14-15(11)12-7-3-4-8-13(12)16-14/h1-8,14-16H,9H2 |
InChI Key |
NPWAMTJHVHTALZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)C4=CC=CC=C4N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5,5a,6,10b Tetrahydroindeno 2,1 B Indole and Its Structural Analogues
Transition Metal-Catalyzed Cyclization and Annulation Reactions
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including the 5,5a,6,10b-tetrahydroindeno[2,1-b]indole framework. Palladium, in particular, has been extensively utilized in elegant cascade reactions to assemble this tetracyclic structure with high efficiency and stereocontrol.
Palladium-Catalyzed Decarboxylative Coupling of Vinyl Benzoxazinanones with Arynes
A notable and innovative approach to the synthesis of cis-5,5a,6,10b-tetrahydroindeno[2,1-b]indoles involves a palladium-catalyzed decarboxylative coupling reaction between vinyl benzoxazinanones and arynes. nih.govacs.org This methodology provides a rapid entry into the tetracyclic core in moderate to good yields. The reaction is believed to proceed through a mechanism involving a nucleophilic attack at the central carbon of a π-allylpalladium intermediate derived from the vinyl benzoxazinanone. This generates a palladacyclobutane intermediate, which then reacts with an in situ generated aryne to furnish the final product. nih.gov A critical aspect for the success of this transformation is the synchronization of the rates of the palladium-catalyzed decarboxylation and the aryne formation. nih.govacs.org
The scope of this reaction has been explored with respect to both the vinyl benzoxazinanone and the aryne precursor. Various sulfonyl protecting groups on the nitrogen atom of the vinyl benzoxazinanone are well-tolerated. nih.gov Electron-donating groups on the phenylsulfonyl protecting group have been observed to give higher yields compared to electron-withdrawing groups. nih.gov
Table 1: Selected Examples of Palladium-Catalyzed Decarboxylative Coupling
| Entry | Vinyl Benzoxazinanone (Protecting Group) | Aryne Precursor | Product | Yield (%) |
| 1 | Phenylsulfonyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | cis-6-(Phenylsulfonyl)-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | 75 |
| 2 | p-Tolylsulfonyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | cis-6-(p-Tolylsulfonyl)-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | 82 |
| 3 | p-Methoxyphenylsulfonyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | cis-6-(p-Methoxyphenylsulfonyl)-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | 85 |
| 4 | p-Chlorophenylsulfonyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | cis-6-(p-Chlorophenylsulfonyl)-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | 68 |
Palladium(II)-Catalyzed Tandem Cyclization Strategies
Palladium(II) catalysts have been effectively employed in tandem cyclization reactions for the synthesis of indenoindoles, which are structurally related to the target tetrahydroindeno[2,1-b]indole system. One such strategy involves the cyclization of 2-ethynylaniline (B1227618) tethered to a cinnamyl acetate. rushim.ru This process proceeds through a cascade of aminopalladation, alkene insertion, and β-acetoxy elimination to construct the indenoindole framework. rushim.ru While this specific example leads to a more oxidized system, the principles of tandem cyclization involving intramolecular carbopalladation and subsequent reactions are highly relevant for the construction of fused indole (B1671886) ring systems. Such strategies often allow for the rapid assembly of complex polycyclic structures from relatively simple starting materials. nih.gov
Other Transition Metal-Mediated Approaches for Fused Indoles and Related Systems
Beyond palladium, other transition metals such as rhodium and gold have proven to be powerful catalysts for the synthesis of fused indole systems.
Rhodium-Catalyzed Synthesis: Rhodium(III)-catalyzed C-H activation and annulation reactions represent a potent strategy for constructing polycyclic indoles. researchgate.netnih.gov These reactions can proceed via an intramolecular electrophilic cyclization to generate a 3-indolyl rhodium species, which can then undergo further transformations like [4+2] carboannulation with alkenes to build the fused ring system. researchgate.net
Gold-Catalyzed Synthesis: Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. This property has been exploited in the synthesis of fused indoles through cascade cyclizations of aniline (B41778) derivatives bearing diyne moieties. nih.govresearchgate.net These reactions can proceed via an initial 5-endo-dig cyclization to form the indole ring, followed by a subsequent endo-dig cyclization to construct the fused ring. researchgate.net The regioselectivity of the second cyclization can be controlled to favor the formation of different ring sizes. nih.govresearchgate.net
Classical and Cascade Annulation Approaches
In addition to transition metal-catalyzed methods, classical organic reactions, most notably the Fischer indolization, remain a cornerstone for the synthesis of indole-containing polycycles.
Fischer Indolization Reactions with Indanone Precursors
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring. organic-chemistry.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and a ketone or aldehyde. organic-chemistry.org For the synthesis of the this compound skeleton, 1-indanone (B140024) serves as a suitable ketone precursor.
The mechanism proceeds through the formation of a phenylhydrazone from 1-indanone and a substituted phenylhydrazine. organic-chemistry.org Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. organic-chemistry.org Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring system, in this case, the 5,6-dihydroindeno[2,1-b]indole (B3056462) core, which can then be reduced to the target compound. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), can influence the reaction outcome and yield. organic-chemistry.org
Table 2: General Fischer Indolization with 1-Indanone
| Phenylhydrazine Substituent | Acid Catalyst | Product (after reduction) | Expected Yield Range |
| Unsubstituted | Polyphosphoric Acid | This compound | Moderate to Good |
| 4-Methyl | Zinc Chloride | 8-Methyl-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | Moderate to Good |
| 4-Methoxy | Hydrochloric Acid | 8-Methoxy-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | Moderate |
| 4-Chloro | Sulfuric Acid | 8-Chloro-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | Moderate |
Reductive Synthesis from 5,6-Dihydroindeno[2,1-b]indole Derivatives
The final step in a synthetic sequence commencing with a Fischer indolization using 1-indanone is the reduction of the resulting 5,6-dihydroindeno[2,1-b]indole. This reduction targets the C5a-C10b double bond within the indole framework to afford the desired this compound.
Common methods for the reduction of the indole nucleus to an indoline (B122111) involve catalytic hydrogenation or the use of hydride reagents. nih.govrsc.org
Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard method for indole reduction. nih.gov The reaction is often carried out in the presence of an acid, which protonates the indole at the C3 position, facilitating the reduction of the resulting iminium ion. nih.gov This method is generally effective, though over-reduction of other functional groups can be a concern.
Hydride Reductions: Reagents like sodium borohydride (B1222165) in the presence of a carboxylic acid (e.g., acetic acid or trifluoroacetic acid) can also be employed for the reduction of indoles to indolines. rsc.org This method proceeds via protonation of the indole followed by hydride attack. The choice of carboxylic acid can influence the outcome, with stronger acids sometimes leading to different reactivity. rsc.org
Multi-Component and One-Pot Synthetic Sequences
Multi-component reactions (MCRs) and one-pot sequences are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation, thereby reducing waste, saving time, and often increasing yields. While a direct MCR for this compound is not prominently reported, the synthesis of structurally related indenoindoles and other fused indole systems has been achieved through such elegant approaches.
For instance, a palladium-catalyzed three-component reaction involving 2-bromoaryl-substituted indoles, norbornene, and an amine can lead to the formation of complex indole derivatives. This type of reaction, known as the Catellani reaction, demonstrates the power of multi-component strategies in functionalizing indole cores. Although this specific example does not yield the indeno[2,1-b]indole (B8706381) skeleton directly, it highlights a pathway where multiple bonds are formed in a single pot, a principle that could be adapted for the synthesis of the target scaffold.
Another relevant approach involves the synthesis of indeno[1,2-b]indol-10(5H)-ones from 2-(2-bromophenyl)-1-alkyl-1H-indoles through a palladium-acetate-catalyzed Heck cyclization. beilstein-journals.org While not a multi-component reaction in the strictest sense, it represents a one-pot cyclization to form a key part of the indenoindole core. The reaction conditions for this transformation are summarized in the table below.
| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-(2-bromophenyl)-1-methyl-1H-indole | Pd(OAc)2 | BuPAd2 | K2CO3 | Toluene | 110 | 85 |
| 2 | 2-(2-bromophenyl)-1-ethyl-1H-indole | Pd(OAc)2 | BuPAd2 | Cs2CO3 | Dioxane | 110 | 78 |
Furthermore, the development of cascade reactions for indole synthesis provides a foundation for potential one-pot formations of the tetrahydroindeno[2,1-b]indole system. These cascades can involve a series of intramolecular reactions that rapidly build up molecular complexity from a single precursor.
Derivatization and Functionalization Strategies
The derivatization and functionalization of the this compound core are crucial for exploring its structure-activity relationships in various applications. Key strategies include alkylation reactions to modify the nitrogen and carbon framework, and the introduction of substituents on the aromatic rings.
Alkylation Reactions, including N-Alkylation and C-Alkylation
Alkylation of the indole nitrogen (N-alkylation) and carbon atoms (C-alkylation) is a fundamental strategy for derivatization.
N-Alkylation: The indole nitrogen in the tetrahydroindeno[2,1-b]indole system is a potential site for alkylation. Generally, N-alkylation of indoles can be achieved by deprotonation with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. youtube.com This method is widely applicable and allows for the introduction of a variety of alkyl groups at the nitrogen atom. A general representation of this reaction is shown below:
| Indole Substrate | Base | Alkylating Agent | Solvent | Product |
| Indole | NaH | R-X (e.g., CH3I, BnBr) | DMF, THF | N-Alkyl-indole |
In the context of more complex systems, ruthenium-catalyzed N-alkylation of indoles using alcohols as alkylating agents has been reported as a highly atom-efficient method. researchgate.net This reaction proceeds under transfer hydrogenation conditions, with water as the only byproduct.
C-Alkylation: C-alkylation of the indole nucleus, particularly at the C2 and C3 positions, is a well-established method for introducing carbon-based substituents. For 3-substituted indoles, C2-alkylation can be achieved using unactivated alkenes in the presence of an acid catalyst like hydroiodic acid (HI). nih.gov This metal-free approach allows for the formation of 2,3-disubstituted indoles. nih.gov
Palladium-catalyzed C-H alkylation reactions have also been developed for the C2-selective functionalization of indoles. rsc.org These reactions often employ a directing group to achieve high regioselectivity. The application of such methods to the tetrahydroindeno[2,1-b]indole core could provide access to a range of C-alkylated derivatives.
Introduction of Substituents on Benzenoid and Indole Ring Systems
The introduction of various functional groups onto the benzenoid and indole rings of the tetrahydroindeno[2,1-b]indole scaffold is essential for fine-tuning its electronic and steric properties.
Functionalization of the Indole Ring: Direct C-H functionalization is a powerful tool for modifying the indole core. For instance, iridium-catalyzed borylation can selectively introduce a boryl group at the C7 position of 2-substituted indoles. msu.edu This borylated intermediate can then be used in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl and other substituents at this position. msu.edu
The reaction conditions for the Ir-catalyzed borylation are summarized below:
| Indole Substrate | Borylating Agent | Catalyst | Ligand | Solvent | Product |
| 2-Substituted Indole | B2Pin2 | [Ir(cod)OMe]2 | dtbpy | Cyclohexane | 7-Borylated Indole |
Functionalization of the Benzenoid Ring: The benzenoid ring of the indeno[2,1-b]indole system can be functionalized using standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The regioselectivity of these reactions will be governed by the directing effects of the fused indole ring system. For precursors to the indeno[2,1-b]indole core, such as substituted 2-phenylindoles, functional groups can be introduced on the phenyl ring prior to the cyclization step, providing a versatile route to substituted final products.
Advanced Reaction Mechanisms and Mechanistic Investigations in 5,5a,6,10b Tetrahydroindeno 2,1 B Indole Synthesis
Elucidation of Palladium-Catalyzed Decarboxylative Coupling Mechanisms
A significant advancement in the synthesis of cis-5,5a,6,10b-tetrahydroindeno[2,1-b]indoles involves a palladium-catalyzed decarboxylative coupling reaction. This process utilizes vinyl benzoxazinanones and arynes as coupling partners, proceeding through a sophisticated cascade mechanism that involves several key intermediates and transformations.
Role of π-Allylpalladium Intermediates
The catalytic cycle is initiated by the formation of a π-allylpalladium intermediate. This critical step involves the oxidative addition of a palladium(0) catalyst to a vinyl benzoxazinanone substrate. The resulting complex serves as a central hub in the reaction cascade, poised for subsequent transformations. The formation of such intermediates is a well-established phenomenon in palladium catalysis and plays a pivotal role in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Computational studies, including Density Functional Theory (DFT) calculations, on similar systems have helped to elucidate the structure and stability of these π-allylpalladium species, confirming their favorability and role in guiding the reaction pathway. researchgate.net
Intramolecular Nucleophilic Attack and Palladacyclobutane Formation
Following the formation of the π-allylpalladium intermediate, a key intramolecular nucleophilic attack occurs. The pendant amine group of the benzoxazinanone derivative attacks the central carbon of the π-allyl moiety. This intramolecular cyclization is a crucial bond-forming step that begins to construct the fused ring system of the target molecule. While not explicitly detailed as a distinct palladacyclobutane intermediate in all literature, this type of intramolecular attack leading to a cyclic palladium-containing intermediate is a plausible mechanistic step. In related palladium-catalyzed intramolecular hydrofunctionalization reactions, the formation of such cyclic intermediates dictates the ring size and stereochemistry of the product. researchgate.netrsc.org The regioselectivity of this attack is critical for the formation of the desired indenoindole scaffold.
Aryne Insertion and Reductive Elimination Pathways
The subsequent step in the cascade involves the insertion of an in situ generated aryne into the palladium-carbon bond of the cyclized intermediate. The aryne, a highly reactive species, readily undergoes insertion, expanding the ring system and incorporating the second aromatic component of the final product. The reaction concludes with a reductive elimination step from the resulting palladium(II) species, which regenerates the palladium(0) catalyst and releases the final 5,5a,6,10b-tetrahydroindeno[2,1-b]indole product. This final step forges the last carbon-carbon bond of the fused heterocyclic system.
Mechanistic Insights into Fischer Indolization Pathways
The Fischer indolization is a classic and powerful method for the synthesis of indoles, and its principles can be applied to the construction of the this compound core. The general mechanism proceeds through several well-defined steps, starting from an arylhydrazine and a suitable ketone or aldehyde. wikipedia.orgorganic-chemistry.org
In a plausible synthetic route to this compound, 1-indanone (B140024) would serve as a logical ketone precursor. The reaction would be initiated by the acid-catalyzed condensation of phenylhydrazine (B124118) with 1-indanone to form the corresponding phenylhydrazone. This is followed by tautomerization to the crucial enamine intermediate.
The key bond-forming event is a acs.orgacs.org-sigmatropic rearrangement of the protonated enamine. This pericyclic reaction breaks the N-N bond and forms a new C-C bond, establishing the core connectivity of the indole (B1671886) ring system. The resulting di-imine intermediate then undergoes rearomatization. The final steps involve an intramolecular cyclization of the amino group onto the imine, followed by the elimination of ammonia (B1221849) to afford the aromatic indole ring, yielding the this compound scaffold. The regioselectivity of the initial enamine formation can be influenced by the specific acid catalyst and reaction conditions used. youtube.com
Stereochemical Control Mechanisms in Syntheses
The stereochemistry of the this compound product is of significant interest, particularly the relative orientation of the fused rings. In the palladium-catalyzed decarboxylative coupling synthesis, the formation of the cis-fused isomer is observed. This stereochemical outcome is dictated by the geometry of the intermediates within the catalytic cycle.
The intramolecular nucleophilic attack of the amine onto the π-allylpalladium complex is a key stereodetermining step. The stereochemistry of this cyclization is influenced by the coordination of the palladium catalyst and the steric and electronic properties of the substrate and ligands. researchgate.netacs.org In many palladium-catalyzed intramolecular cyclizations, the reaction proceeds through a pathway that minimizes steric interactions in the transition state, often leading to the formation of a thermodynamically more stable cis-fused ring system. divyarasayan.org DFT calculations on related palladium-catalyzed cyclization reactions have shown that the transition states leading to cis-fused products can be significantly lower in energy than those leading to trans-fused products, thus explaining the observed stereoselectivity. researchgate.net The specific ligands on the palladium center can also play a crucial role in influencing the stereochemical outcome by creating a defined chiral environment around the metal.
Stereochemical Aspects of 5,5a,6,10b Tetrahydroindeno 2,1 B Indole and Its Stereoisomers
Diastereoselective Synthesis of cis-5,5a,6,10b-Tetrahydroindeno[2,1-b]indoles
A notable advancement in the synthesis of the tetrahydroindeno[2,1-b]indole core has been the development of a palladium-catalyzed decarboxylative coupling reaction. acs.orgnih.gov This method provides a direct and highly diastereoselective route to cis-5,5a,6,10b-tetrahydroindeno[2,1-b]indoles. acs.orgacs.org The reaction involves the coupling of vinyl benzoxazinanones with arynes, generated in situ. acs.orgnih.gov
The proposed mechanism for this transformation is initiated by the palladium-catalyzed decarboxylation of the vinyl benzoxazinanone, which forms a π-allylpalladium intermediate. acs.orgnih.gov A key step involves an intramolecular nucleophilic attack by the nitrogen atom on the central carbon of this intermediate, leading to the formation of a palladacyclobutane intermediate. acs.orgnih.gov Subsequent insertion of an aryne followed by reductive elimination yields the tetracyclic product with a cis-fused ring junction. acs.org The success of this reaction is contingent upon achieving comparable rates for the palladium-catalyzed decarboxylation and the formation of the aryne. acs.orgnih.gov
The scope of this reaction has been explored with various substituents on both the vinyl benzoxazinanone and the aryne precursor. The protecting group on the nitrogen atom of the vinyl benzoxazinanone has been shown to significantly influence the reaction's efficiency. acs.org Generally, sulfonyl protecting groups are effective, with electron-donating substituents on the phenylsulfonyl group providing higher yields. acs.org The reaction tolerates a range of functional groups on the aryne precursor, leading to a variety of substituted cis-tetrahydroindeno[2,1-b]indoles in moderate to good yields. acs.orgacs.org The definitive cis stereochemistry of the products has been unambiguously confirmed through X-ray crystallographic analysis. acs.org
| Entry | Vinyl Benzoxazinanone Substituent (Protecting Group) | Aryne Precursor | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylsulfonyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 6-(Phenylsulfonyl)-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | 75 |
| 2 | 4-Methylphenylsulfonyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 6-(p-Tolylsulfonyl)-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | 81 |
| 3 | 4-Nitrophenylsulfonyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 6-(4-Nitrophenylsulfonyl)-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | 63 |
| 4 | Methylsulfonyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 6-(Methylsulfonyl)-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | 43 |
| 5 | Phenylsulfonyl | 2-(Trimethylsilyl)-4,5-dimethylphenyl trifluoromethanesulfonate | 8,9-Dimethyl-6-(phenylsulfonyl)-5,5a,6,10b-tetrahydroindeno[2,1-b]indole | 72 |
Data derived from research on palladium-catalyzed decarboxylative coupling reactions. acs.org
Enantioselective Approaches to Chiral Tetrahydroindeno[2,1-b]indole Derivatives
The synthesis of enantiomerically pure tetrahydroindeno[2,1-b]indole derivatives requires the use of asymmetric catalysis. While specific enantioselective methods for this exact scaffold are still emerging, established strategies in indole (B1671886) chemistry, particularly those employing chiral organocatalysts, offer promising avenues.
Chiral phosphoric acids (CPAs) have proven to be powerful Brønsted acid catalysts for a wide array of asymmetric reactions involving indole nucleophiles. thieme-connect.com These catalysts function by activating electrophiles through hydrogen bonding, creating a chiral environment that directs the approach of the indole. thieme-connect.comrsc.org This strategy has been successfully applied to asymmetric Friedel-Crafts alkylations, Mannich reactions, and various cycloadditions to furnish a diverse range of chiral indole-containing compounds with high enantioselectivity. thieme-connect.comresearchgate.net It is conceivable that a CPA-catalyzed reaction, such as an asymmetric Pictet-Spengler or a cascade reaction, could be designed to construct the chiral tetrahydroindeno[2,1-b]indole framework. The bifunctional nature of CPAs, where the phosphoryl oxygen can act as a Lewis base, allows for the simultaneous activation of both the nucleophile and the electrophile, enhancing stereocontrol. thieme-connect.com
Another powerful organocatalytic approach involves the use of chiral secondary amines, such as imidazolidinones, to activate α,β-unsaturated aldehydes and ketones. organic-chemistry.org This is achieved through the reversible formation of a chiral iminium ion, which lowers the LUMO of the electrophile and effectively shields one of its faces, leading to highly enantioselective conjugate additions by indoles. organic-chemistry.org A multi-step synthetic sequence initiated by such an organocatalytic reaction could potentially be developed to assemble the tetrahydroindeno[2,1-b]indole skeleton in an enantiopure form.
| Catalyst Type | Catalyst Example | Activation Mode | Typical Reaction |
|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | BINOL-derived Phosphoric Acid | Brønsted Acid (H-bonding) | Asymmetric Friedel-Crafts Alkylation |
| Chiral Secondary Amine | MacMillan Imidazolidinone | Iminium Ion Formation | Asymmetric Michael Addition |
Conformational Analysis and Stereochemical Assignments
The definitive assignment of the relative and absolute stereochemistry, as well as the preferred conformation of 5,5a,6,10b-tetrahydroindeno[2,1-b]indole derivatives, relies on a combination of spectroscopic and crystallographic techniques.
As previously mentioned, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. acs.org It provides precise information on bond lengths, bond angles, and the relative configuration of all stereocenters in the solid state. The diastereoselective synthesis of the cis-fused isomer was unequivocally confirmed by this method. acs.org
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for conformational analysis. nih.govauremn.org.br The relative stereochemistry of the protons at the ring junctions can be deduced from proton-proton coupling constants (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A larger coupling constant is typically observed for protons with a dihedral angle close to 180° (trans-diaxial), while smaller values are indicative of gauche relationships.
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy provides through-space correlation between protons that are in close proximity, regardless of their bonding connectivity. mdpi.com For the cis-fused tetrahydroindeno[2,1-b]indole system, a strong NOE signal would be expected between the protons at positions 5a and 10b, confirming their spatial closeness on the same face of the ring system. Combining coupling constant data with NOE correlations allows for the construction of a detailed three-dimensional model of the molecule's preferred conformation in solution. doi.org
Computational and Theoretical Chemistry Studies of 5,5a,6,10b Tetrahydroindeno 2,1 B Indole
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for predicting molecular geometries, reaction energies, and transition states.
For 5,5a,6,10b-Tetrahydroindeno[2,1-b]indole, DFT calculations are instrumental in understanding its formation and stability. Researchers can model potential synthetic routes, such as intramolecular cyclization reactions, to elucidate the most energetically favorable reaction mechanisms. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This helps in identifying rate-determining steps and optimizing reaction conditions.
Furthermore, DFT is used to determine the most stable geometric conformations of the molecule. The tetrahydroindeno[2,1-b]indole scaffold is not planar and can exist in various conformations. DFT calculations can predict the relative stabilities of these conformers by finding the global minimum on the potential energy surface. scispace.com These studies are crucial for understanding how the molecule's three-dimensional shape influences its physical and biological properties.
Table 1: Illustrative DFT Calculation Results for Hypothetical Conformers of this compound This table presents hypothetical data to illustrate the typical output of DFT conformational analysis.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (°) |
|---|---|---|---|---|
| Conformer A (Chair-like) | B3LYP/6-311+G(d,p) | 0.00 | 1.85 | 55.2 |
| Conformer B (Boat-like) | B3LYP/6-311+G(d,p) | +4.5 | 2.10 | -15.7 |
| Conformer C (Twist-boat) | B3LYP/6-311+G(d,p) | +2.8 | 1.98 | 30.1 |
Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Elucidation
Molecular modeling and docking are essential computational techniques for rational drug design and for understanding how a molecule interacts with a biological target, such as a protein or enzyme. nih.gov These studies are fundamental to elucidating the Structure-Activity Relationship (SAR), which links a molecule's chemical structure to its biological activity. nih.gov
In the context of this compound, molecular docking would be used to predict its binding mode and affinity within the active site of a target protein. mdpi.com The process involves placing the 3D structure of the ligand (the indenoindole derivative) into the binding pocket of the receptor and evaluating the fit using a scoring function. uneb.br This simulation can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.
By systematically modifying the core structure of this compound—for example, by adding different functional groups at various positions—and docking these new analogues, researchers can build an SAR model. This model helps to explain why certain structural modifications enhance biological activity while others diminish it, providing a rational basis for lead optimization. nih.govnih.gov
Table 2: Example of SAR Insights from Molecular Docking of Hypothetical this compound Analogues This table presents hypothetical data to illustrate how docking results can inform SAR.
| Analogue | Modification | Docking Score (kcal/mol) | Key Interactions with Target Residues | Predicted Activity |
|---|---|---|---|---|
| Parent Compound | -H | -7.5 | Hydrophobic interaction with Phe210 | Moderate |
| Analogue 1 | -OH at C8 | -8.9 | H-bond with Asp150; Hydrophobic with Phe210 | High |
| Analogue 2 | -Cl at C2 | -8.2 | Hydrophobic with Phe210, Leu180 | High |
| Analogue 3 | -CH3 at N6 | -6.8 | Steric clash with Tyr148 | Low |
Virtual Screening Methodologies for Novel Analogues
Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.
Structure-Based Virtual Screening (SBVS), also known as molecular docking, relies on the known three-dimensional structure of the biological target. springernature.comnih.gov In a typical SBVS campaign, a large database of compounds is docked into the binding site of the target protein. mdpi.com The compounds are then ranked based on their predicted binding affinity, calculated by a scoring function. The top-ranked compounds are selected for further experimental validation. nih.gov If a biological target for the this compound scaffold were identified and its 3D structure determined, SBVS would be a powerful method to discover novel and structurally diverse molecules that could bind to the same target. researchgate.net
When the 3D structure of the target is unknown, Ligand-Based Virtual Screening (LBVS) can be employed. creative-biostructure.com LBVS methods are based on the principle that molecules with similar structures or properties are likely to have similar biological activities. creative-biostructure.comscilit.com Common LBVS approaches include:
Similarity Searching: This method uses a known active molecule, such as this compound, as a template. A database is then searched for molecules with the highest structural similarity, often measured using 2D fingerprints or 3D shape comparisons. creative-biostructure.com
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. researchgate.netnih.gov A model can be generated from a set of known active compounds that share the indenoindole scaffold. This model is then used as a 3D query to screen compound libraries for molecules that match the required features, even if their underlying chemical scaffolds are different. nih.govugm.ac.id This approach was successfully used to identify novel indole (B1671886) derivatives as DNA gyrase inhibitors. nih.govresearchgate.net
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule governs its chemical reactivity. Computational methods provide deep insights into this structure, allowing for the prediction of how and where a molecule is likely to react.
For this compound, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile). For example, regions with a high HOMO density are susceptible to electrophilic attack, while regions with a high LUMO density are prone to nucleophilic attack. nih.gov
Other computational tools, such as the analysis of the Electron Localization Function (ELF) and molecular electrostatic potential (MEP) maps, can further refine these predictions. nih.gov An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting sites of reactivity for processes like electrophilic aromatic substitution on the indole or benzene (B151609) rings of the molecule. nih.gov
Table 3: Illustrative Electronic Properties of this compound from Theoretical Calculations This table presents hypothetical data to illustrate typical outputs for reactivity prediction.
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates moderate electron-donating ability; susceptible to oxidation. |
| LUMO Energy | -1.2 eV | Indicates moderate electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Suggests high kinetic stability. |
| Max. Electrostatic Potential | +25 kcal/mol (near N-H) | Potential hydrogen bond donor site. |
| Min. Electrostatic Potential | -35 kcal/mol (above indole π-system) | Most likely site for electrophilic attack. |
Spectroscopic Characterization of 5,5a,6,10b Tetrahydroindeno 2,1 B Indole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5,5a,6,10b-Tetrahydroindeno[2,1-b]indole derivatives, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of the molecule.
In ¹H NMR spectra of these compounds, the protons in the aromatic regions, corresponding to the indole (B1671886) and indene (B144670) moieties, typically appear as multiplets in the range of δ 6.5–8.0 ppm. The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each aromatic proton. The protons on the saturated carbon atoms of the tetrahydro-indeno portion of the molecule (at positions 5, 5a, 6, and 10b) are particularly diagnostic. These aliphatic protons resonate further upfield, generally between δ 2.0 and 5.0 ppm. The coupling patterns between these protons are crucial for establishing the relative stereochemistry at the chiral centers (5a and 10b). For instance, the coupling constant between the protons at 5a and 10b can help determine their cis or trans relationship. The proton attached to the indole nitrogen (N-H) typically appears as a broad singlet, often downfield (δ > 8.0 ppm), although its position can be influenced by solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Aromatic carbons typically resonate in the δ 110–150 ppm region. The saturated carbons of the fused ring system (C5, C5a, C6, C10b) are found in the upfield region of the spectrum, usually between δ 30 and 70 ppm. The specific chemical shifts of these aliphatic carbons provide further confirmation of the connectivity and stereochemistry of the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the Tetrahydroindeno[2,1-b]indole Core Please note that specific values vary based on substitution and solvent.
| Atom Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Indole Aromatic CH | 6.5 - 7.8 | 110 - 130 |
| Indene Aromatic CH | 7.0 - 8.0 | 120 - 145 |
| Indole N-H | > 8.0 (broad) | - |
| Aliphatic CH (5a, 10b) | 3.5 - 5.0 | 40 - 70 |
| Aliphatic CH₂ (5, 6) | 2.0 - 4.0 | 30 - 50 |
| Quaternary Carbons | - | 135 - 150 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally confirming the elemental composition of this compound and its derivatives. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to within 0.001 atomic mass units).
This precision allows for the determination of a unique molecular formula. For the parent compound, this compound, the molecular formula is C₁₅H₁₃N. The calculated exact mass (monoisotopic mass) for the protonated molecule, [M+H]⁺, is 208.1121 Da. An experimentally obtained HRMS value that matches this calculated mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. This technique is invaluable when characterizing newly synthesized derivatives, ensuring that the expected chemical transformation has occurred.
Table 2: HRMS Data for the Parent this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |
| [M+H]⁺ | C₁₅H₁₄N⁺ | 208.1121 | Typically within ± 0.001 Da of calculated |
| [M+Na]⁺ | C₁₅H₁₃NNa⁺ | 230.0940 | Typically within ± 0.001 Da of calculated |
| [M]⁺ | C₁₅H₁₃N⁺ | 207.1042 | Typically within ± 0.001 Da of calculated |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For this compound derivatives, the IR spectrum provides key diagnostic peaks that confirm the presence of the core structure.
The most characteristic absorption for the parent compound is the N-H stretching vibration of the indole ring, which appears as a sharp to moderately broad peak in the region of 3350–3450 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations, which are typically observed as a group of weaker absorptions just above 3000 cm⁻¹, and by C=C stretching vibrations within the aromatic rings, which give rise to several sharp peaks in the 1450–1620 cm⁻¹ region. The aliphatic C-H stretching vibrations of the tetrahydro-indeno portion appear as stronger absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). For derivatives containing other functional groups (e.g., carbonyls, nitro groups, ethers), additional characteristic peaks will be present, making IR spectroscopy a quick and effective method for confirming their incorporation.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Indole N-H | Stretch | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic C=C | Stretch | 1450 - 1620 | Medium to Strong, Sharp |
| C-N | Stretch | 1200 - 1350 | Medium |
X-ray Crystallographic Analysis for Definitive Structure Confirmation
While NMR, HRMS, and IR spectroscopy provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.
For complex fused-ring systems like this compound, X-ray analysis is particularly powerful because it can resolve any ambiguity regarding connectivity or stereochemistry. It provides exact bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules in this class, X-ray crystallography can determine the absolute configuration of the stereocenters (e.g., at C5a and C10b), confirming the spatial relationship of the fused rings. The successful synthesis of novel tetrahydroindeno[2,1-b]indoles has been confirmed using this method. rsc.org The resulting crystal structure data is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), providing a permanent and verifiable record of the molecule's structure.
Biological Relevance of the Indeno 2,1 B Indole Scaffold: Mechanistic Research and Potential Applications
Investigation of Molecular Target Interactions (e.g., Androgen Receptor Antagonism)
The androgen receptor (AR) is a crucial therapeutic target in prostate cancer, and compounds capable of modulating its activity are of significant clinical interest. nih.govnih.gov Research has demonstrated that various indole-containing structures can influence AR signaling pathways.
One mechanism involves the aryl hydrocarbon receptor (AhR). A study investigating 22 different indolic compounds found that while all of them activated AhR, eight derivatives led to a significant concentration-dependent decrease in DHT-induced AR activation. mdpi.com The most notable decreases in AR activity were observed for 3-methylindole (B30407) (Skatole) and 4-methylindole. mdpi.com This suggests a pathway where activation of AhR by indole (B1671886) compounds can result in the down-regulation of AR activity. mdpi.com
Other indole derivatives have shown more direct effects. For instance, indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables, has been shown to inhibit the expression of both AR protein and mRNA in LNCaP prostate cancer cells. nih.gov Mechanistic studies revealed that I3C downregulates the promoter activity of the AR gene. nih.gov Furthermore, novel synthetic indomethacin (B1671933) derivatives have been developed that exert antitumor effects by promoting the degradation of AR and its variants in castration-resistant prostate cancer models. nih.gov Although direct studies on 5,5a,6,10b-Tetrahydroindeno[2,1-b]indole as an AR antagonist are not available, the established anti-androgenic potential of various indole scaffolds highlights a promising area for future investigation.
| Compound/Class | Target Cell Line | Observed Effect on Androgen Receptor (AR) |
| 3-Methylindole (Skatole) | AIZ-AR | Decreased DHT-induced AR activation (IC50 ~5 µM) mdpi.com |
| 4-Methylindole | AIZ-AR | Decreased DHT-induced AR activation (IC50 ~50 µM) mdpi.com |
| Indole-3-carbinol (I3C) | LNCaP | Inhibited AR protein and mRNA expression; downregulated AR promoter activity nih.gov |
| CZ-212-3 (Indomethacin derivative) | CRPC cells | Degraded AR and its variants, suppressing AR target gene networks nih.gov |
Enzymatic Activity Modulation Studies (e.g., Kinase Inhibition, specifically CK2)
The indenoindole scaffold has been extensively explored for its ability to modulate the activity of various enzymes, with a particular focus on protein kinase inhibition. nih.gov The related indeno[1,2-b]indole (B1252910) scaffold has emerged as a novel and potent lead structure for the development of ATP-competitive inhibitors of human protein kinase CK2. researchgate.netnih.gov CK2 is a serine/threonine kinase that is overexpressed in many cancers, making it a key target for cancer therapy. mdpi.comnih.gov
Numerous indeno[1,2-b]indole derivatives have been synthesized and shown to inhibit CK2 with high potency, often in the nanomolar to low micromolar range. nih.govmdpi.comnih.gov These compounds are designed to fit into the ATP-binding pocket of the kinase. nih.gov For example, 5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (known as 4p) is a highly potent inhibitor of the CK2 holoenzyme, with an IC50 value of 25 nM. mdpi.com Another derivative, 5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (5a-2), demonstrated an equivalent intracellular CK2 inhibition profile to the clinical trial candidate CX-4945. nih.govnih.gov
The inhibitory mechanism is ATP-competitive, as demonstrated for compound 4b (5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione), which has a Ki of 0.06 µM. nih.gov The success of the indeno[1,2-b]indole scaffold as a template for potent and selective CK2 inhibitors suggests that the isomeric indeno[2,1-b]indole (B8706381) core could also serve as a valuable framework for designing novel kinase inhibitors.
| Indeno[1,2-b]indole Derivative | CK2 Inhibition (IC50) | Notes |
| 4p | 25 nM mdpi.com | A potent inhibitor of the CK2 holoenzyme. |
| 5a-2 | 25 nM nih.gov | Showed intracellular CK2 activity comparable to CX-4945. nih.gov |
| 4b | 0.11 µM nih.gov | Demonstrated selectivity for CK2 over 22 other human protein kinases. nih.gov |
| 4h | 0.11 µM researchgate.net | 5-isopropyl-1-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione. researchgate.net |
| 4w | 0.11 µM researchgate.net | 1,3-dibromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione. researchgate.net |
Antioxidant and Radical Scavenging Mechanisms
Indole and indenoindole derivatives are recognized for their significant antioxidant and radical scavenging properties. nih.govtandfonline.com These compounds can mitigate oxidative stress, which is implicated in numerous degenerative diseases. nih.govnih.gov The synthetic indenoindole 4b,5,9b,10-tetrahydroindeno[1,2-b]indole (B236825) (THII), an isomer of the subject compound, and 5,10-dihydroindeno[1,2-b]-indole (DHII) have been identified as potent antioxidants. nih.gov
In studies using rat liver microsomes, THII showed greater efficacy in inhibiting carbon tetrachloride-initiated lipid peroxidation than the standard antioxidant butylated hydroxytoluene (BHT). nih.gov Both THII and DHII were also effective at protecting isolated rat hepatocytes from chemical-induced toxicity. nih.gov The antioxidant activity of various 5,10-dihydroindeno[1,2-b]indoles has been confirmed through multiple in vitro assays, including scavenging of DPPH, ABTS, and superoxide (B77818) anion radicals, as well as demonstrating Fe³⁺ and Cu²⁺ reducing power and Fe²⁺ chelating activity. nih.gov
Mechanistic studies on THII have revealed its anti-apoptotic properties. In Jurkat T cells, THII was found to inhibit the morphological features of apoptosis induced by agents like camptothecin (B557342) and UV irradiation. nih.gov The compound appears to exert its effect downstream of mitochondrial depolarization but upstream of the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This indicates that its radical scavenging properties can directly interfere with the signaling pathways leading to programmed cell death.
Transition Metal Ion Complexation in Biological Contexts (e.g., Fe2+)
The indole nucleus possesses versatile coordination capabilities, allowing it to form complexes with various transition metal ions. nih.govmdpi.com This interaction is biologically relevant, as metal ions play critical roles in numerous physiological and pathological processes. The coordination can occur through different modes, including the formation of a σ-bond via the nitrogen atom of a 3H-indole tautomer or through π-complexation with the C2=C3 double bond of the pyrrole (B145914) ring. nih.govnih.gov
General Mechanistic Research on Biological Activities of Indole and Indenoindole Derivatives
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a vast number of pharmacologically active compounds and its ability to interact with a wide array of biological targets. mdpi.comnih.gov The fascinating molecular framework of indole allows its derivatives to mimic the structure of peptides and bind reversibly to numerous enzymes and receptors, leading to a broad spectrum of biological activities. chula.ac.thresearchgate.net
Research into indole and its fused derivatives, like the indenoindoles, has revealed a multitude of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects. researchgate.netnih.gov The mechanisms underlying these activities are diverse. For instance, in cancer, indole derivatives have been shown to induce cell-cycle arrest, inhibit tubulin polymerization, trigger apoptosis through the generation of reactive oxygen species, and modulate key signaling pathways like p53. nih.gov The flat, aromatic nature of the indenoindole system makes it particularly well-suited for intercalating into DNA, which is another mechanism of cytotoxicity relevant to anticancer activity. researchgate.net The versatility of the indole nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to achieve desired therapeutic effects. mdpi.com
Future Perspectives and Emerging Research Directions for 5,5a,6,10b Tetrahydroindeno 2,1 B Indole Chemistry
Development of Innovative and Sustainable Synthetic Routes
The future of 5,5a,6,10b-Tetrahydroindeno[2,1-b]indole synthesis lies in the development of more efficient, cost-effective, and environmentally friendly methodologies. Current research is focused on green chemistry principles to minimize waste and the use of hazardous reagents. researchgate.netyoutube.com
Key strategies include:
Multicomponent Reactions: Designing one-pot syntheses that combine three or more reactants to construct the complex indenole framework in a single step. This approach, which is a hallmark of green chemistry, improves efficiency and reduces purification steps. rsc.orgresearchgate.net
Catalysis: Exploring novel catalysts, including biocatalysts (enzymes) and nanocatalysts, to facilitate reactions under milder conditions with higher selectivity and yields. researchgate.netiith.ac.in The use of solid-state catalysts is also a promising avenue. youtube.com
Alternative Energy Sources: Utilizing microwave and ultrasound irradiation to accelerate reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net
Green Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ionic liquids, or even solvent-free reaction conditions. researchgate.netresearchgate.net
These innovative synthetic approaches are expected to make the synthesis of this compound and its derivatives more accessible and sustainable for broader applications.
Exploration of Novel Derivatization and Scaffold Hybridization Strategies
To expand the therapeutic potential of the this compound core, researchers are actively exploring novel derivatization and scaffold hybridization techniques. These strategies aim to create new analogues with improved potency, selectivity, and pharmacokinetic properties.
Derivatization approaches will likely focus on:
Introducing a variety of substituents at different positions of the indole (B1671886) and indene (B144670) rings to probe structure-activity relationships (SAR).
Functionalizing the nitrogen atom of the indole ring to modulate the electronic properties and steric bulk of the molecule.
Scaffold hybridization involves combining the this compound core with other known pharmacophores to create hybrid molecules with dual or synergistic biological activities. researchgate.net This approach has been successfully employed in the development of various therapeutic agents, including anticancer and antimalarial drugs. researchgate.net Potential hybridization partners for the tetrahydroindenoindole scaffold could include moieties known to interact with specific biological targets, such as kinases or receptors.
| Strategy | Goal | Example Pharmacophores for Hybridization |
| Derivatization | Fine-tune biological activity and physicochemical properties | Halogens, alkyl groups, aryl groups, hydroxyl groups |
| Scaffold Hybridization | Achieve synergistic or multi-target effects | Kinase inhibitors, GPCR ligands, DNA intercalators |
Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound derivatives is crucial for rational drug design and synthetic optimization. The application of in situ and operando spectroscopic techniques is poised to provide unprecedented insights into these processes. mdpi.comresearchgate.net
These powerful analytical methods allow for the real-time monitoring of reactions as they occur, providing valuable information on:
Reaction Intermediates: Identifying transient species that are not detectable by conventional analytical methods. mdpi.com
Active Catalytic Sites: Characterizing the structure and behavior of catalysts under actual reaction conditions. aspbs.com
Reaction Kinetics and Pathways: Elucidating the sequence of elementary steps and the factors that control the reaction rate and selectivity.
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) will be instrumental in unraveling the intricate details of indenole chemistry. researchgate.netaspbs.com This knowledge will enable the development of more efficient synthetic routes and the design of molecules with precisely tailored properties.
Deeper Elucidation of Molecular Mechanisms of Biological Action
While derivatives of the this compound scaffold have shown promising biological activities, a comprehensive understanding of their molecular mechanisms of action is often lacking. Future research will focus on identifying the specific cellular targets and signaling pathways modulated by these compounds.
Key areas of investigation will include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the proteins and other biomolecules that directly interact with tetrahydroindenoindole derivatives.
Pathway Analysis: Employing transcriptomics and other systems biology approaches to map the downstream signaling cascades affected by these compounds. nih.gov
Structure-Activity Relationship (SAR) Studies: Correlating the structural features of different analogues with their biological activities to build predictive models for the rational design of more potent and selective compounds. nih.gov
A thorough understanding of the molecular mechanisms will be essential for the translation of these promising compounds into clinical applications. For instance, recent studies on tetrahydroindenoindole (THII) have highlighted its impact on energy metabolism, mitochondrial function, and oxidative stress, suggesting its potential as an intervention for aging-related alterations and metabolic diseases. nih.gov
Design and Synthesis of Chemically Diverse Analogs for Biological Probes
The development of chemically diverse libraries of this compound analogues is a critical step towards discovering novel biological probes and therapeutic leads. researchgate.net These libraries will serve as valuable tools for screening against a wide range of biological targets and for exploring new therapeutic areas.
Future efforts in this area will involve:
Combinatorial Chemistry: Employing high-throughput synthesis techniques to rapidly generate large numbers of diverse analogues.
Diversity-Oriented Synthesis: Designing synthetic routes that can generate structurally complex and diverse molecules from a common starting material.
Fragment-Based Drug Discovery: Using smaller, less complex fragments of the tetrahydroindenoindole scaffold to identify initial binding interactions with a target, which can then be elaborated into more potent lead compounds.
The creation of these diverse chemical libraries, coupled with high-throughput screening, will accelerate the discovery of novel biological functions and potential therapeutic applications for the this compound scaffold. mdpi.com The design and synthesis of indole-based compounds have already led to the discovery of potent agents for various diseases, including cancer. tdl.orgnih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
